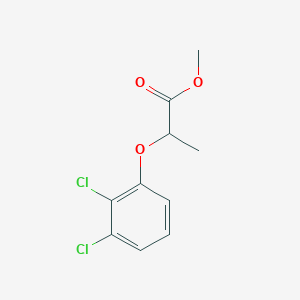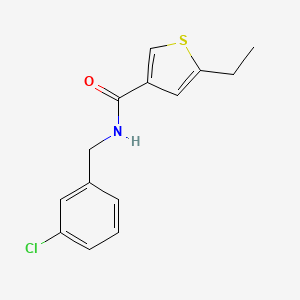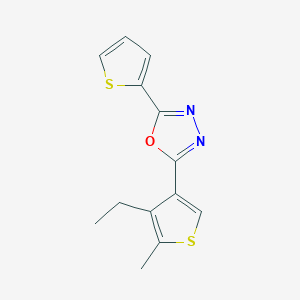
methyl 2-(2,3-dichlorophenoxy)propanoate
Vue d'ensemble
Description
Methyl 2-(2,3-dichlorophenoxy)propanoate, also known as Dichlorprop-M, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group, which works by mimicking the plant hormone auxin, causing uncontrolled growth and ultimately killing the plant.
Mécanisme D'action
Methyl 2-(2,3-dichlorophenoxy)propanoate works by mimicking the plant hormone auxin, causing uncontrolled growth and ultimately killing the plant. It is taken up by the leaves and transported to the growing points of the plant, where it disrupts normal growth and development.
Biochemical and Physiological Effects:
Methyl 2-(2,3-dichlorophenoxy)propanoate has been shown to affect the metabolism of the plant, leading to the accumulation of certain amino acids and the depletion of others. It also affects the photosynthetic process, causing a reduction in chlorophyll content and photosynthetic activity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2,3-dichlorophenoxy)propanoate is a widely used herbicide, making it readily available for laboratory experiments. However, its mode of action is not specific to plants, making it unsuitable for experiments involving non-plant organisms. Additionally, care must be taken when handling Methyl 2-(2,3-dichlorophenoxy)propanoate, as it is toxic and can be harmful if ingested or inhaled.
Orientations Futures
There are several future directions for research on Methyl 2-(2,3-dichlorophenoxy)propanoate. One area of interest is the development of more selective herbicides that target specific weed species while leaving crops unaffected. Another area of research is the potential use of Methyl 2-(2,3-dichlorophenoxy)propanoate as a tool for studying plant growth and development. Finally, there is interest in exploring the potential environmental impacts of Methyl 2-(2,3-dichlorophenoxy)propanoate and other phenoxy herbicides.
Applications De Recherche Scientifique
Methyl 2-(2,3-dichlorophenoxy)propanoate has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, barley, and oats. It has also been studied for its potential as a selective herbicide in turfgrass management.
Propriétés
IUPAC Name |
methyl 2-(2,3-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNXXHCNMGZERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dichlorophenoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)
![{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4779480.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4779487.png)
![1-benzyl-5-(2,6-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4779493.png)

![4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4779522.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline](/img/structure/B4779533.png)
![ethyl 3,6-diamino-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4779536.png)
![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4779563.png)
![1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4779570.png)
![N-(3,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4779573.png)